TGN-020 (sodium) is a selective inhibitor of aquaporin 4, a water channel protein that plays a crucial role in water homeostasis in the central nervous system. This compound has garnered attention for its potential therapeutic applications in conditions associated with cerebral edema and ischemia. TGN-020 is classified as a small molecule drug and is primarily utilized in research settings to explore its effects on water transport mechanisms and related pathologies.
TGN-020 was developed through the direct condensation of nicotinoyl chloride and 2-amino-1,3,4-thiadiazole, yielding a compound with significant inhibitory effects on aquaporin 4 channels. It is classified under the category of aquaporin inhibitors, specifically targeting the aquaporin 4 subtype, which is predominantly expressed in astrocytes in the brain . The chemical structure of TGN-020 is represented by the molecular formula and has a molecular weight of approximately 206.22 g/mol .
The synthesis of TGN-020 involves several key steps:
TGN-020 features a unique molecular structure that facilitates its interaction with aquaporin 4 channels. The structural data can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 206.22 g/mol |
InChI Key | AGEGZHOPKZFKBP-UHFFFAOYSA-N |
SMILES | O=C(NC1=NN=CS1)C2=CN=CC=C2 |
The compound's structure includes a thiadiazole ring which is critical for its biological activity as an aquaporin inhibitor .
TGN-020 primarily engages in non-covalent interactions with aquaporin 4 channels, effectively blocking water transport across cell membranes. Its mechanism of action involves:
The mechanism of action of TGN-020 involves several key processes:
TGN-020 exhibits several notable physical and chemical properties:
The compound has an inhibitory concentration (IC50) value of approximately 3.1 µM against aquaporin 4 channels, indicating its potency as an inhibitor .
TGN-020 has several promising applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0